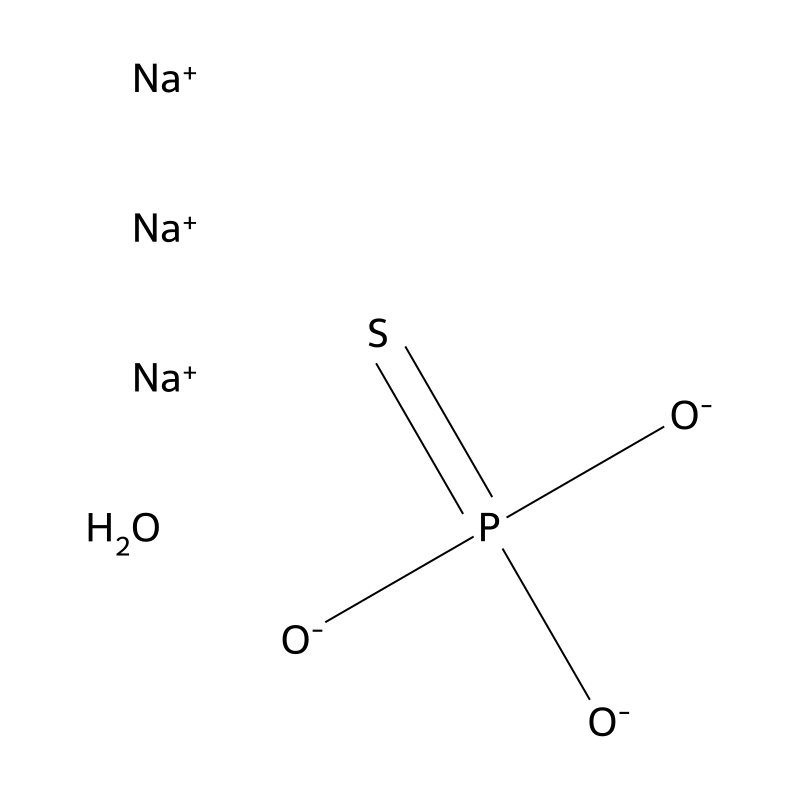Sodium thiophosphate hydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Analytical Chemistry:
- Titrant in Iodometry: Sodium thiophosphate hydrate is used as a primary standard in iodometry, a volumetric analytical technique for determining the concentration of unknown iodine or oxidizing agents. Its reaction with iodine in acidic solution follows a well-defined stoichiometry, making it a reliable tool for quantitative analysis .
Pharmaceutical Research:
- Anionic Surfactant: Due to its amphiphilic nature, sodium thiophosphate hydrate exhibits surfactant properties, meaning it can reduce the surface tension of liquids. This makes it useful in pharmaceutical formulations as a dispersing agent, aiding the even distribution of poorly soluble drugs in suspension or solution .
Environmental Science:
- Dechlorination: Sodium thiophosphate hydrate can be used to remove chlorine from water. It reacts with chlorine to form harmless chloride ions, contributing to safer drinking water and maintaining suitable chlorine levels in swimming pools and aquariums .
Gold Extraction:
- Leaching Agent: Sodium thiophosphate hydrate plays a crucial role in the hydrometallurgical extraction of gold. It forms thiosulfate complexes with gold, facilitating its dissolution from ores and allowing for subsequent recovery .
Other Research Applications:
Synthesis of Bunte Salts
Sodium thiophosphate hydrate serves as a precursor in the synthesis of Bunte salts, which are important intermediates in the production of various organic compounds, including thioglycolic acid .
Biological Studies
While limited research exists, some studies have investigated the potential of sodium thiophosphate hydrate in various biological contexts, such as its interaction with specific enzymes and its potential effects on cell signaling pathways .
Sodium thiophosphate hydrate is an inorganic compound with the chemical formula , where typically represents the number of water molecules associated with the compound. This compound appears as a crystalline solid and is known for its solubility in water, making it useful in various applications. Sodium thiophosphate hydrate is categorized under thiophosphates, which are derivatives of phosphoric acid where one or more oxygen atoms are replaced by sulfur atoms.
The mechanism of action of sodium thiophosphate hydrate depends on its application. In iodometry, it acts as a reducing agent, accepting electrons from iodine to form thiosulfate ions. In complex formation, the thiophosphate anion interacts with metal cations through its oxygen and sulfur atoms, influencing the electronic properties and reactivity of the resulting complex.
Additionally, sodium thiophosphate can react with oxidizing agents, leading to the formation of phosphoric acid and elemental sulfur. Its behavior as a reducing agent also allows it to participate in redox reactions.
Sodium thiophosphate hydrate can be synthesized through various methods, including:
- Neutralization Reaction: Mixing phosphoric acid with sodium sulfide.
- Hydrothermal Synthesis: Utilizing high temperature and pressure conditions to facilitate the reaction between sodium phosphate and sulfur.
- Direct Combination: Reacting elemental sulfur with sodium phosphate under controlled conditions.
These methods allow for the production of sodium thiophosphate hydrate in varying degrees of purity and hydration states.
Sodium thiophosphate hydrate has several applications across different fields:
- Agriculture: Used as a fertilizer due to its phosphorus content, which is essential for plant growth.
- Chemical Industry: Acts as a reagent in organic synthesis and serves as a reducing agent in various chemical processes.
- Laboratory Use: Employed in analytical chemistry for titration processes and as a stabilizing agent for certain reactions.
Its unique properties make it valuable in both industrial and research settings.
Studies on the interactions of sodium thiophosphate hydrate with other chemicals reveal its role as a reducing agent and its ability to form complexes with metal ions. For instance, it can form stable complexes with transition metals, which may enhance the solubility and bioavailability of these metals in various applications.
Interactions with environmental factors such as pH and temperature can significantly affect its reactivity and stability, indicating that careful control of these parameters is essential during its application.
Several compounds share similarities with sodium thiophosphate hydrate, particularly those in the category of phosphates or thiosulfates. Here’s a comparison highlighting their uniqueness:
| Compound | Chemical Formula | Key Characteristics |
|---|---|---|
| Sodium Thiosulfate | A common reducing agent; used in photography and analytical chemistry. | |
| Sodium Phosphate | Essential nutrient for plants; widely used in fertilizers. | |
| Ammonium Thiophosphate | Similar structure; used in fertilizers but more soluble than sodium variants. | |
| Calcium Thiophosphate | Used in animal feed; provides calcium and phosphorus. |
Uniqueness
Sodium thiophosphate hydrate stands out due to its specific combination of phosphorus and sulfur, which allows it to act effectively as both a nutrient source and a reducing agent in various chemical processes. Its unique properties facilitate its use in specialized applications that require both elements' functionalities.








